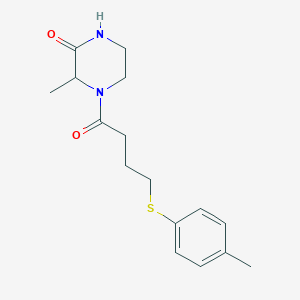

3-Metil-4-(4-(p-toliltio)butanoyl)piperazin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Aplicaciones Científicas De Investigación

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

The primary target of 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an important target for the clinical treatment of several diseases including diabetes, obesity, cardiovascular diseases, and non-alcoholic fatty liver disease .

Mode of Action

The compound interacts with DPP-4 through electrostatic interactions and van der Waals forces . Various important amino acid residues, such as Arg125, His126, Phe357, Arg358, and Tyr547, are involved in the inhibition of DPP-4 by the compound . This interaction results in the direct inhibition of DPP-4 .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels. By inhibiting DPP-4, the compound can enhance the body’s insulin response, leading to better control of blood glucose levels. This makes it potentially useful in the treatment of conditions like diabetes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one typically involves the reaction of piperazine derivatives with p-tolylthio butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of new piperazine derivatives with different substituents.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methylpiperazine-2-one

- 4-(p-Tolylthio)butanoyl chloride

- N-Substituted piperazine derivatives

Uniqueness

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Actividad Biológica

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is a chemical compound with the molecular formula C16H22N2O2S and a molecular weight of 306.4 g/mol. It is characterized by a piperazine core, which is often associated with various biological activities, particularly in pharmacology and medicinal chemistry.

Research indicates that compounds with a piperazine moiety, such as 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one, may exhibit significant biological activities including:

- Antitumor Effects : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential use in oncology. For instance, derivatives of piperazine have been reported to inhibit PARP1 (Poly (ADP-Ribose) Polymerase 1), which plays a crucial role in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, as evidenced by increased CASPASE 3/7 activity in treated cells .

- Antimicrobial Properties : Piperazine derivatives have also demonstrated antimicrobial activity against Gram-positive bacteria, indicating that they may serve as potential therapeutic agents in treating infections .

Antitumor Activity

A study focusing on similar piperazine derivatives reported that compounds targeting PARP1 exhibited IC50 values comparable to established drugs like Olaparib. For example, one derivative showed an IC50 value of 18 µM against human breast cancer cells, demonstrating its potential as a lead compound for further development .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5e | 18 | PARP1 Inhibition |

| Olaparib | 57.3 | PARP1 Inhibition |

Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of piperazine derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to range from 1.49 to 5.95 µM for certain derivatives against Gram-positive bacteria, showcasing their potential utility in clinical settings .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various piperazine derivatives compared to 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one:

Propiedades

IUPAC Name |

3-methyl-4-[4-(4-methylphenyl)sulfanylbutanoyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-12-5-7-14(8-6-12)21-11-3-4-15(19)18-10-9-17-16(20)13(18)2/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIRZWVEAFFYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.